N-乙酰-L-蛋氨酸甲酯

描述

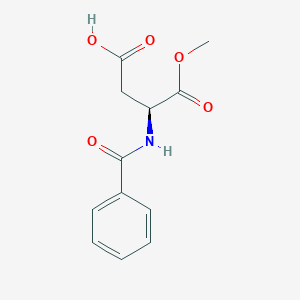

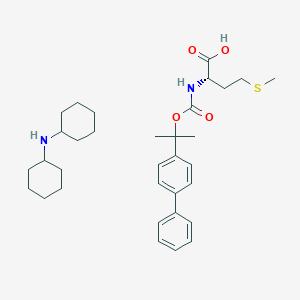

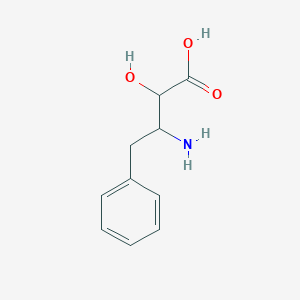

“N-Acetyl-L-methionine methyl ester” is a derivative of the amino acid L-methionine . It has been useful in the study of metabolic phenotypes of standard and cold-stored platelets . The molecular formula is C8H15NO3S and the average mass is 205.275 Da .

Synthesis Analysis

The synthesis of N-methylated polypeptides has been studied extensively . N-Methyl-DL-alanine was synthesized starting from 2-bromopropanoic acid and methylamine . The synthesis of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) was performed by suspending the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature .

Molecular Structure Analysis

The molecular structure of “N-Acetyl-L-methionine methyl ester” includes a carboxyl group, an N-acetyl group, and a side chain attached to a C3 atom . The linear formula is CH3SCH2CH2CH(NHCOCH3)CO2H .

Chemical Reactions Analysis

“N-Acetyl-L-methionine methyl ester” is used in solution phase peptide synthesis . The reaction type and conditions can vary depending on the specific synthesis process.

Physical And Chemical Properties Analysis

“N-Acetyl-L-methionine methyl ester” is a powder or crystal substance with a melting point of 103-106 °C . It is soluble in methanol . The optical activity is [α]20/D -21.0±1.0°, c = 1% in H2O .

科学研究应用

Radiation and Photo-Induced Oxidation Studies

The compound AC-MET-OME has been used as a biomimetic model in studies examining the oxidation pathways of methionine in peptide backbones under anoxic conditions . This research is crucial for understanding the effects of reactive oxygen species (ROS) on biomolecules.

Improvement of Oral Bioavailability and Solubility

N-acetylation of amino acids like AC-MET-OME has been found to significantly improve their oral bioavailability, lipophilicity, and aqueous solubility . This makes AC-MET-OME a valuable compound in the development of peptide-based drug structures.

Protection Against Post-Translational Oxidation

N-acetyl-L-methionine (N-AcMet) has been found to be a superior protectant of human serum albumin against post-translational oxidation compared to N-acetyl-L-tryptophan . This suggests potential applications in the storage and preservation of albumin and other proteins.

Biomedical Applications

Methionine-based systems, including AC-MET-OME, hold immense potential for biomedical applications due to their multifunctional properties . These include roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes.

Synthesis of Protected Glycine Derivatives

L-Methionine methyl ester hydrochloride, a related compound, is used as a starting material for the synthesis of a protected glycine derivative, a versatile asymmetric building block . This suggests potential applications of AC-MET-OME in similar synthetic processes.

Anti-Proliferative and Growth-Inhibiting Effects

Research has suggested that selenium-containing methionine analogs, such as N-acetyl-selenomethionine, have anti-proliferative and growth-inhibiting effects on cancer cells with high radical activity . This opens up potential avenues for the use of AC-MET-OME in cancer research.

Enzymatic Synthesis

AC-MET-OME can be used in enzymatic synthesis processes. For instance, S-adenosyl-L-methionine (SAM) analogues, which can be derived from methionine, are used by methyltransferases to transfer alkyl, allyl, and benzyl moieties onto substrates .

Neuroprotection

L-methionine, a related compound, has been found to protect against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease . This suggests potential neuroprotective applications of AC-MET-OME.

作用机制

Target of Action

As a derivative of the amino acid methionine, it may interact with enzymes and proteins that metabolize or bind to methionine .

Mode of Action

It’s known that n-methylation, a modification present in ac-met-ome, can significantly impact the interaction of amino acids with their targets . This modification can alter the conformation, solubility, and other properties of the amino acid, potentially affecting its interaction with target molecules .

Biochemical Pathways

AC-MET-OME, as a methionine derivative, may be involved in methionine metabolism. Methionine metabolism, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

N-methylation, a characteristic feature of AC-MET-OME, has been shown to improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures . The clog P values of all N-methylated peptides, including AC-MET-OME, are greater than those of native compounds . This suggests that AC-MET-OME may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

For instance, it may be involved in protein synthesis, as methionine is the initiator amino acid in this process .

Action Environment

The action, efficacy, and stability of AC-MET-OME may be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its interaction with target molecules may be influenced by the presence of other molecules in the environment .

安全和危害

属性

IUPAC Name |

methyl (2S)-2-acetamido-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKSJIMTATAAS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-methionine methyl ester | |

CAS RN |

35671-83-1 | |

| Record name | L-Methionine, N-acetyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035671831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl (2S)-2-acetamido-4-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ac-Met-OMe's enantiomeric purity in research?

A: Ac-Met-OMe, also known as N-Acetyl-L-methionine methyl ester, is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. [] In biological systems, often only one enantiomer exhibits the desired activity. The lipase from Brucella thiophenivorans demonstrates high enantioselectivity towards Ac-Met-OMe, preferentially producing the L-enantiomer with exceptional enantiomeric excess (>99%). [] This high enantiomeric purity is crucial for research applications, as it ensures accurate and reliable results, especially in studies investigating biological activity, enzymatic reactions, or chiral synthesis.

Q2: How do researchers study the oxidation of methionine in peptides and what role does Ac-Met-OMe play in this research?

A: Understanding how methionine residues in peptides and proteins are oxidized by reactive oxygen species (ROS) is crucial for various biological and medical studies. Researchers utilize Ac-Met-OMe as a simplified model peptide backbone to study this process. [] By using techniques like pulse radiolysis and mass spectrometry, scientists can identify transient species and stable products formed during the reaction of Ac-Met-OMe with hydroxyl radicals (HO•) generated by ionizing radiation. [] This research provides valuable insights into the mechanisms of oxidative stress and damage to proteins.

Q3: Can you elaborate on the use of computational chemistry in understanding the reactivity of Ac-Met-OMe with radicals?

A: Density functional theory (DFT) calculations are invaluable tools in computational chemistry that help predict the reactivity of molecules. In the case of Ac-Met-OMe, DFT calculations have been employed to study its reaction with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals. [] These calculations revealed that the reaction proceeds through radical hydrogen atom transfer (HAT) from specific positions within the Ac-Met-OMe molecule. [] Such insights help researchers understand the susceptibility of Ac-Met-OMe and, by extension, methionine residues in proteins, to oxidative damage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)